molecular formula C14H15NO2 B14617286 3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide CAS No. 59192-04-0

3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide

Katalognummer: B14617286
CAS-Nummer: 59192-04-0
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: SZROYGJENDVJOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide is a chemical compound with a complex molecular structure. It appears as a solid with a white to off-white color. The compound is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is part of the naphthalene carboxamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide typically involves the condensation of naphthalen-1-amine with 3-Hydroxy-2-naphthoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable catalyst, such as phosphorus trichloride, to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene carboxamides.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. The compound may also interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility in organic solvents and potentially greater antimicrobial activity .

Eigenschaften

CAS-Nummer

59192-04-0

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

3-hydroxy-N-propan-2-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C14H15NO2/c1-9(2)15-14(17)12-7-10-5-3-4-6-11(10)8-13(12)16/h3-9,16H,1-2H3,(H,15,17)

InChI-Schlüssel

SZROYGJENDVJOE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.